![molecular formula C20H22N2O4 B2547337 2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide CAS No. 850905-09-8](/img/structure/B2547337.png)
2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide is a synthetic molecule that may be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and studied for their potential as anti-cancer agents, antifungal agents, and for their molecular docking capabilities with various biological targets.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions including advanced techniques such as the Sonogashira cross-coupling, as seen in the synthesis of N-{2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl}acetamide . Similarly, the synthesis of methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates involved dicyclohexylcarbodiimide (DCC) and azide coupling methods . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using spectroscopic methods such as IR, NMR, and Mass spectral analysis . Density Functional Theory (DFT) calculations, as well as FT-IR and FT-Raman spectroscopy, are used to compare theoretical and experimental wavenumbers to confirm the structure of similar compounds .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be inferred from molecular docking studies and the analysis of molecular electrostatic potential, frontier molecular orbitals, and natural bond orbital analysis . These studies help in understanding the intermolecular charge transfer within the molecule and its potential interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be deduced from their synthesis and structural analysis. The stability in biological conditions, as indicated by plasmatic stability, is a critical property for potential therapeutic agents . The nonlinear optical properties and hyperpolarizability parameters are also of interest for materials science applications .
Scientific Research Applications
Synthesis and Antitumor Activity
Research has shown that derivatives of isoquinoline, such as methoxy-indolo[2,1‐a]isoquinolines and their dihydroderivatives, were synthesized and tested for cytostatic activity against tumor cells. These compounds, including trimethoxy-5,6‐dihydroindoloisoquinoline and tetramethoxyindoloisoquinoline, exhibited significant inhibition of cell proliferation at low molar concentrations, highlighting their potential in antitumor applications (Ambros, Angerer, & Wiegrebe, 1988).
Structural Aspects and Properties
Another study focused on the structural aspects and properties of salt and inclusion compounds of amide-containing isoquinoline derivatives. The research revealed that these compounds form crystalline salts and gels with mineral acids, exhibiting strong fluorescence emissions, which could be useful in the development of fluorescent markers and sensors (Karmakar, Sarma, & Baruah, 2007).
Pharmacological Studies
Pharmacological studies on phthalimidoxy substituted quinoline derivatives demonstrated the synthesis of novel compounds with potential biological activities. These compounds have been explored for their therapeutic applications, showcasing the broad research interest in modifying the quinoline structure to discover new pharmacologically active agents (Bhambi, Sain, Salvi, Sharma, & Talesara, 2010).
Analgesic and Anti-inflammatory Activities
Quinazolinyl acetamides have been synthesized and investigated for their analgesic and anti-inflammatory activities. Compounds in this class showed promising results in preclinical models, suggesting their potential as new therapeutic agents for treating pain and inflammation (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
properties
IUPAC Name |
2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-22-12-11-16-17(20(22)24)5-4-6-18(16)26-13-19(23)21-14-7-9-15(25-2)10-8-14/h4-10H,3,11-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNKPVHREDOHGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

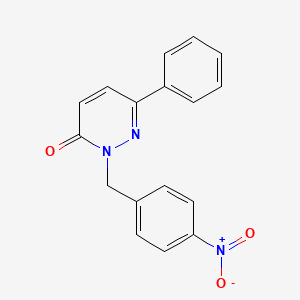
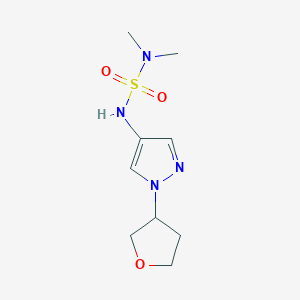

![3-Chloro-2-(chloromethyl)benzo[b]thiophene](/img/structure/B2547258.png)
![N-(3-cyanophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2547261.png)
![(3-Chlorophenyl)-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2547262.png)
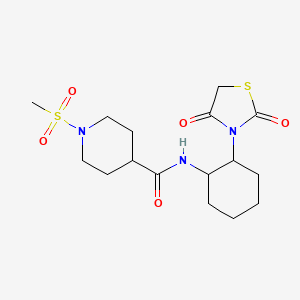
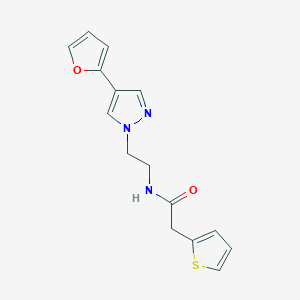
![1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B2547270.png)
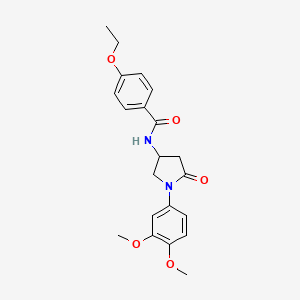
![N-([2,4'-bipyridin]-3-ylmethyl)-4-acetylbenzenesulfonamide](/img/structure/B2547273.png)

![N-(4-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2547276.png)
![Methyl 6-benzyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2547277.png)